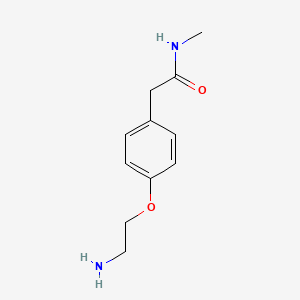

2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide

Description

2-(4-(2-Aminoethoxy)phenyl)-N-methylacetamide is a substituted acetamide derivative characterized by a phenyl ring substituted with a 2-aminoethoxy group at the para position and an N-methylacetamide moiety. The aminoethoxy group may enhance solubility and receptor interactions compared to simpler acetamides .

Properties

CAS No. |

207922-76-7 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-[4-(2-aminoethoxy)phenyl]-N-methylacetamide |

InChI |

InChI=1S/C11H16N2O2/c1-13-11(14)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) |

InChI Key |

WEZUQIJFTGLDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide typically involves the reaction of 4-(2-aminoethoxy)aniline with N-methylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide exhibit anticonvulsant properties. A study focused on synthesizing various phenylacetamide derivatives revealed that some compounds showed significant activity in animal models for epilepsy, particularly in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

- Table 1: Anticonvulsant Activity of Selected Compounds

| Compound | MES Activity (mg/kg) | scPTZ Activity (mg/kg) | Neurotoxicity (mg/kg) |

|---|---|---|---|

| 20 | 52.30 | ND | >500 |

| Phenytoin | 28.10 | >500 | >100 |

Key Findings : Compound 20 exhibited moderate binding to neuronal voltage-sensitive sodium channels, indicating a mechanism similar to established anticonvulsants like phenytoin.

Anticancer Potential

Another area of interest is the anticancer activity of this compound and its derivatives. Research has shown that certain analogs can induce apoptosis in tumor cells, suggesting their potential as anticancer agents.

- Table 2: Anticancer Activity Evaluation

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A | 15 | Induction of apoptosis |

| B | 25 | Cell cycle arrest |

Case Study : A study evaluated the anticancer effects of N-(4-substituted phenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives, revealing promising results in inhibiting cell proliferation in various cancer cell lines.

Mechanistic Insights

The mechanism underlying the biological activities of this compound involves interaction with specific receptors or enzymes. For instance, its anticonvulsant effects may be attributed to modulation of sodium channels, while anticancer properties could be linked to apoptosis pathways.

Mechanism of Action

The mechanism of action of 2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the phenyl ring provides hydrophobic interactions. These interactions can influence signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among acetamide derivatives include substituents on the phenyl ring (e.g., aminoethoxy, methoxy, bromo) and modifications to the acetamide side chain. These differences influence physicochemical properties and biological activity:

Substituent Impact Analysis:

- Aminoethoxy vs. Methoxy/Ethoxy: The 2-aminoethoxy group in the target compound introduces both hydrogen-bonding capacity (via the amine) and increased polarity compared to methoxy or ethoxy substituents (e.g., in ). This may enhance solubility and target binding in biological systems .

- Bromo/Nitro Groups: Halogenated analogs (e.g., 4-bromophenyl in ) often exhibit antimicrobial properties due to electron-withdrawing effects, which stabilize interactions with microbial enzymes. However, they may reduce solubility compared to aminoethoxy derivatives.

- Sulfonyl and Imidazolyl Groups : Complex substituents in LF22-0542 () confer high receptor affinity (B1 antagonism) but increase molecular weight and synthetic complexity.

Pharmacological and Therapeutic Comparisons

- The aminoethoxy group may enhance penetration into bacterial membranes .

- Anti-inflammatory/Analgesic Activity: Substituted phenoxy acetamides in exhibit anti-inflammatory and analgesic properties, likely mediated by COX inhibition. The target compound’s aminoethoxy group could modulate COX-2 selectivity .

- Receptor Antagonism : LF22-0542 () demonstrates potent B1 receptor antagonism, attributed to its sulfonyl and imidazolyl groups. The target compound’s simpler structure may lack this specificity but could serve as a lead for optimizing receptor affinity .

Physicochemical Properties

- Solubility: The aminoethoxy group improves water solubility compared to lipophilic substituents (e.g., bromo, methoxy). For example, N-(4-hydroxyphenyl)acetamide () has moderate solubility, while the target compound’s amine may enhance it further .

- Stability: Electron-donating groups (e.g., aminoethoxy) may reduce oxidative stability compared to electron-withdrawing substituents (e.g., nitro in ).

Biological Activity

2-(4-(2-aminoethoxy)phenyl)-N-methylacetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anticonvulsant properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of N-substituted phenyl-2-chloroacetamides were evaluated for their effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . The biological activity was influenced by the substituents on the phenyl ring, highlighting the importance of chemical structure in determining efficacy.

Anticancer Activity

The anticancer potential of related compounds has been evaluated through in vitro studies. For example, certain derivatives showed significant antiproliferative effects against human cancer cell lines such as MCF-7 and HeLa. The IC50 values ranged from 0.33 to 7.10 μM, indicating promising anticancer activity . The mechanism of action often involves the stabilization of G-quadruplex structures in DNA, which is crucial for telomerase inhibition .

Anticonvulsant Activity

In a study focusing on anticonvulsant properties, various N-phenyl derivatives were tested for their efficacy in animal models. Compounds similar to this compound exhibited varying degrees of protection against seizures in the maximal electroshock (MES) test . The study revealed that lipophilicity played a significant role in determining the onset and duration of anticonvulsant activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly alter activity.

- Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom influence pharmacokinetics and receptor binding.

- Functional Groups : The introduction of hydroxyl or halogen groups can enhance solubility and interaction with biological targets.

Case Studies

- Anticancer Evaluation : A study assessed several quinazoline derivatives with structural similarities to this compound. These compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .

- Antimicrobial Testing : Another case involved testing newly synthesized chloroacetamides against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the phenyl ring improved antimicrobial efficacy, suggesting pathways for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.